molecular formula C10H12ClNO3S B1451870 2-chloro-N-(2-methanesulfonylphenyl)propanamide CAS No. 1098361-08-0

2-chloro-N-(2-methanesulfonylphenyl)propanamide

Cat. No.: B1451870
CAS No.: 1098361-08-0
M. Wt: 261.73 g/mol
InChI Key: ZHLXYSXKTSDKBH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methanesulfonylphenyl)propanamide ( 1098361-08-0) is a chlorinated propanamide derivative characterized by a methanesulfonyl (–SO₂CH₃) substituent on the aromatic ring and a chlorine atom at the alpha position of the propanamide chain. With a molecular formula of C 10 H 12 ClNO 3 S and a molecular weight of 261.73 g/mol, this compound serves as a versatile building block and intermediate in organic and medicinal chemistry research. The primary synthetic route involves the acylation of 2-methanesulfonylaniline with 2-chloropropanoyl chloride via nucleophilic acyl substitution. This reaction is typically conducted in a polar aprotic solvent like dichloromethane or tetrahydrofuran, often in the presence of a mild base such as triethylamine to neutralize the reaction and improve yield. Compounds within this structural class are of significant interest in pharmacological research, particularly in the development of anti-inflammatory and anticancer agents. Structurally related analogs have demonstrated potential as selective cyclooxygenase-2 (COX-2) inhibitors, with IC 50 values reported in the low micromolar range (0.22 to 1.27 µM), while showing minimal activity against COX-1. Some related propanamides also exhibit properties as nitric oxide (NO) donors, with spontaneous NO release rates between 10% and 22%, a mechanism being explored for its radiosensitizing effects in oncology research. The chlorine atom and the methanesulfonyl group are key functional handles, allowing for further chemical transformations, including nucleophilic substitution and oxidation-reduction reactions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies. Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-(2-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-7(11)10(13)12-8-5-3-4-6-9(8)16(2,14)15/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLXYSXKTSDKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methanesulfonylphenyl)propanamide primarily involves the acylation of an appropriately substituted aniline derivative with a chlorinated propanoyl intermediate.

  • Starting Materials:

    • 2-methanesulfonylaniline (2-methanesulfonylphenylamine)
    • 2-chloropropanoyl chloride or equivalent chlorinating agent
  • Typical Reaction:
    The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methanesulfonylaniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, leading to the formation of the amide bond and incorporation of the chlorine atom at the alpha position of the propanamide.

  • Reaction Conditions:

    • Solvent: Often polar aprotic solvents such as dichloromethane or tetrahydrofuran are used to dissolve reactants and facilitate the reaction.
    • Temperature: Controlled low to moderate temperatures (0°C to room temperature) to minimize side reactions.
    • Base: A mild base (e.g., triethylamine) is typically added to neutralize the hydrochloric acid formed during the reaction.
    • Time: Reaction times vary from 1 to 4 hours depending on scale and conditions.
  • Purification:

    • Post-reaction, the mixture is quenched and subjected to extraction.
    • Purification is generally achieved by crystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with attention to:

  • Reactor Design: Use of large-scale batch or continuous flow reactors to optimize mixing and temperature control.
  • Reaction Optimization: Parameters such as reagent stoichiometry, solvent choice, temperature, and reaction time are optimized to maximize yield and purity.
  • Purification: Industrial crystallization techniques are employed to isolate the compound in a pure, stable form.
  • Safety and Environmental Controls: Proper handling of chlorinating agents and solvents with appropriate waste management.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Products Formed Notes
Acylation 2-chloropropanoyl chloride, base This compound Key step forming amide bond and introducing Cl
Chlorination SOCl2, PCl5, or chlorinating agents Chlorinated propanamide intermediate Alternative to direct use of acyl chloride
Oxidation KMnO4, H2O2 Sulfone derivatives Can oxidize sulfonyl groups if desired
Reduction LiAlH4, NaBH4 Sulfide derivatives Reduction of sulfonyl to sulfide groups
Substitution NaOMe, KOtBu Substituted derivatives Chlorine can be substituted by nucleophiles

Retrosynthesis and AI-Powered Planning

Advanced retrosynthetic tools utilize databases such as PISTACHIO, REAXYS, and BKMS_METABOLIC to predict efficient synthetic routes for this compound. These tools suggest one-step or multi-step syntheses focusing on commercially available intermediates and reagents, optimizing for yield and cost-effectiveness.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Scale Notes
Acylation 2-methanesulfonylaniline + 2-chloropropanoyl chloride + base Formation of amide with Cl group Lab to Industrial Requires controlled temp, base
Chlorination (alternative) Propanamide + SOCl2/PCl5 Introduction of Cl at alpha carbon Lab scale Used if acyl chloride not available
Purification Crystallization, chromatography Pure compound All scales Critical for product quality
Oxidation/Reduction (optional) KMnO4, H2O2 / LiAlH4, NaBH4 Sulfone or sulfide derivatives Specialized For derivative synthesis

Research Findings and Notes

  • The compound exhibits stable amide bonding with chlorine substitution that can undergo further chemical transformations.
  • Crystallographic studies (though on related compounds) show stable molecular conformations and hydrogen bonding patterns, which are important for purification and formulation.
  • Industrial synthesis emphasizes safety due to the use of chlorinating agents and sulfonyl groups.
  • The preparation methods are well-established, with variations depending on the availability of starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methanesulfonylphenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-(2-methanesulfonylphenyl

Biological Activity

2-chloro-N-(2-methanesulfonylphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12ClN1O3S. The presence of the chloro and methanesulfonyl groups is significant as they influence the compound's interaction with biological targets.

Cyclooxygenase (COX) Inhibition

Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2, an enzyme involved in inflammatory processes. For instance, studies have shown that certain derivatives possess IC50 values ranging from 0.22 to 1.27 µM for COX-2, while showing minimal activity against COX-1 (IC50 > 100 µM) . This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Nitric Oxide Release

Another mechanism involves the release of nitric oxide (NO), which has implications in cancer therapy. Compounds structurally related to this compound have demonstrated spontaneous NO release rates between 10% and 22%, which can enhance radiosensitizing effects in tumor cells . This property is particularly relevant for enhancing the efficacy of radiotherapy in cancer treatment.

In Vitro Studies

  • Cell Viability Assays : In vitro studies have shown that at concentrations around 10 µM, related compounds can significantly affect cell viability in various cancer cell lines, including those expressing high levels of COX-2. For example, a study indicated enhanced radiosensitivity in melanoma cells treated with COX-2 inhibitors shortly before irradiation .
  • Root Growth Inhibition : A related compound was tested for its root growth-inhibitory activity using rape seed germination assays. At a concentration of 5.0×105M5.0\times 10^{-5}\,M, it exhibited a potent root growth inhibition of up to 76% .

Case Studies

  • Melanoma Treatment : A specific case study demonstrated that the application of COX-2 inhibitors like this compound before radiation therapy resulted in a marked decrease in clonogenic survival in melanoma cells, suggesting potential as an adjunct therapy in cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Target Concentration Effect IC50 (µM)
In Vitro Cell ViabilityMelanoma Cells10 µMEnhanced radiosensitivityNot specified
Germination AssayRape Seed5.0×105M5.0\times 10^{-5}\,MRoot growth inhibition (76%)Not specified
COX-2 InhibitionCOX-2 EnzymeVariesSelective inhibition0.22 - 1.27
Nitric Oxide ReleaseTumor CellsVariesSpontaneous NO release (10%-22%)Not specified

Comparison with Similar Compounds

Solubility and Crystallization

  • CNMP exhibits high solubility in toluene (up to 100 g/kg at 25°C), enabling efficient continuous crystallization .
  • The methanesulfonyl group in the target compound is expected to reduce solubility in nonpolar solvents (e.g., hexane) but enhance it in polar aprotic solvents (e.g., DMSO) due to increased polarity .

Physicochemical Properties

The methanesulfonyl group’s electron-withdrawing nature alters the compound’s electronic profile compared to methyl or nitro analogs:

  • Polarity : Higher than CNMP or nitro derivatives, favoring interactions with polar solvents or biological targets.
  • Thermal Stability : Likely superior to nitro analogs due to the stability of sulfonyl groups under thermal stress .
  • Hydrogen Bonding: The –SO₂CH₃ group can act as both hydrogen bond acceptor and donor, enhancing crystal packing efficiency .

Q & A

Q. What are the most common synthetic routes for 2-chloro-N-(2-methanesulfonylphenyl)propanamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Chloroacetyl chloride route : Refluxing 2-methanesulfonylaniline with chloroacetyl chloride in the presence of triethylamine (4–6 hours) yields the product after recrystallization (petroleum ether) .
  • DCC coupling : Using (S)-2-chloropropanoic acid and DCC (N,N′-dicyclohexylcarbodiimide) with amines at 0°C in dichloromethane achieves ~79% yield after column chromatography (hexane/ethyl acetate) .
    Optimization strategies :
  • Temperature control : Maintain 0°C during coupling to minimize side reactions.
  • Purification : Use TLC to monitor reaction progress and optimize solvent systems for recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the amide bond and substituent positions (e.g., δ 1.53 ppm for methyl groups in chloro-propanamide derivatives) .
  • HPLC : Purity assessment (>99%) using C18 columns with UV detection at 220 nm .
  • Mass spectrometry : ESI-MS or HR-ESI-MS to verify molecular weight (e.g., m/z 338.2 [M+H]+^+) .

Q. How should this compound be stored and handled to ensure stability?

  • Storage : At 2–8°C in airtight, light-protected containers to prevent hydrolysis of the chloro and sulfonyl groups .
  • Safety : Use fume hoods, gloves, and goggles due to potential irritancy. Avoid skin contact and inhalation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for chloro-propanamide derivatives in pharmacological studies?

  • Substituent effects :
    • Methanesulfonyl group : Enhances solubility and target binding via polar interactions .
    • Chloro group : Critical for bioactivity; replacing it with bromo or nitro groups reduces potency in opioid receptor assays .
  • Stereochemistry : (R)-isomers of propanamide derivatives show higher antinociceptive activity than (S)-isomers in rodent models .

Q. How can synthetic methodologies be optimized to improve enantiomeric purity for biological studies?

  • Chiral resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts like BINOL-derived phosphoric acids during coupling to achieve >90% enantiomeric excess .

Q. What crystallographic data are available for related compounds, and how can they inform structural studies?

  • Crystal packing : Derivatives like N-(2-chlorophenylsulfonyl)-2,2-dimethylpropanamide crystallize in a triclinic system (space group P1) with unit cell parameters a=8.785 Å, b=8.914 Å, c=9.313 Å .
  • Hydrogen bonding : Amide carbonyl groups form intermolecular H-bonds with sulfonyl oxygen atoms, stabilizing the crystal lattice .

Methodological Insights Table

AspectKey Data/TechniquesReference ID
Synthetic Yield 37–79% via DCC coupling or chloroacetyl chloride routes
Purity Analysis HPLC (tR=17.8 min, λ=220 nm)
Structural Data 1^1H NMR (δ 1.53 ppm for CH3), ESI-MS (m/z 338.2 [M+H]+^+)
Biological Activity ED50 = 0.1 mg/kg (opioid receptor assays)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.